N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is an organic compound characterized by the molecular formula and a molecular weight of 190.29 g/mol. It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups and the meta position of the benzene ring is substituted with a pyrrolidin-2-yl group. This compound is notable for its potential applications in organic synthesis, pharmaceuticals, and biological research due to its unique structural features and reactivity profile.
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic amine. Its structure includes both an aromatic ring and a heterocyclic pyrrolidine moiety, which contribute to its chemical behavior and biological activity.
The synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline typically involves the reaction of 3-(pyrrolidin-2-yl)aniline with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the methylating agent.
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline features a pyrrolidine ring attached to the meta position of an aniline derivative. The structural formula can be represented as follows:
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline can undergo several types of chemical reactions:
The mechanism of action for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The pyrrolidine ring enhances binding affinity and specificity towards these targets, potentially modulating their activity and influencing various biological pathways. While detailed pathways remain under investigation, preliminary studies suggest involvement in neurotransmitter modulation.
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline has several scientific applications:
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (CAS 383127-43-3) represents a structurally complex aniline derivative featuring a chiral pyrrolidine moiety directly attached to an aromatic system. This molecular architecture necessitates sophisticated synthetic approaches to establish the critical C–C bond between the aromatic and heterocyclic components while controlling stereochemistry. The compound's significance stems from its dual functionality – the tertiary aniline nitrogen offers electron-donating character while the pyrrolidine nitrogen provides coordination or protonation sites – making it valuable for pharmaceutical synthesis and materials science applications [4]. Advanced synthetic methodologies have been developed to address the challenges inherent in its synthesis, particularly regarding stereocontrol and process scalability.
Palladium-catalyzed cross-coupling methodologies have revolutionized the synthesis of carbon-carbon bonds in complex organic molecules, offering precise control and functional group tolerance. For N,N-dimethyl-3-(pyrrolidin-2-yl)aniline synthesis, the Heck coupling reaction between N,N-dimethyl-3-iodoaniline and protected vinylpyrrolidine derivatives provides a direct route to the target framework. This transformation typically employs palladium acetate (2-5 mol%) with bulky phosphine ligands (e.g., tri-o-tolylphosphine) in amine solvents at 80-100°C, achieving moderate to good yields (68-75%) [2]. The reaction proceeds through oxidative addition of the aryl halide to Pd(0), coordination and insertion of the vinyl group, and final β-hydride elimination.
More recently, conjunctive cross-coupling using phosphine-oxazoline ligands has emerged as a powerful alternative. This three-component reaction assembles boronic esters, Grignard reagents, and aryl electrophiles in a single catalytic cycle. The chiral phosphine-oxazoline ligand L16 (5 mol%) enables the synthesis of enantioenriched intermediates with up to 97:3 enantiomeric ratio when coupled with Pd(dba)₂ as the precatalyst [8]. The mechanism proceeds through formation of an alkenylboron ate complex, palladium-induced 1,2-metalate shift, and stereodefined reductive elimination. This methodology offers superior functional group compatibility compared to traditional cross-coupling, accommodating halogen substituents and heterocyclic systems that might otherwise pose challenges.
Table 1: Palladium-Catalyzed Approaches for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Synthesis
Method | Catalyst System | Key Intermediate | Yield (%) | er | Advantages |
---|---|---|---|---|---|
Heck Coupling | Pd(OAc)₂/P(o-tol)₃ | 3-Iodo-N,N-dimethylaniline | 68-75 | - | Simplicity, commercial reagents |
Conjunctive Coupling | Pd/L16 (L16 = phosphine-oxazoline) | Alkenylboron ate complex | 84 | 97:3 | Enantioselectivity, functional group tolerance |
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 3-Boronic acid-N,N-dimethylaniline | 60-70 | - | Mild conditions, low catalyst loading |
The catalyst structure-activity relationship reveals crucial design principles: Electronically non-symmetric ligands with a π-acidic nitrogen donor facilitate oxidative addition while promoting the metallate rearrangement essential for conjunctive coupling. The 3,5-xylyl substituents in ligand L16 create an optimal steric environment around the palladium center, balancing reactivity and enantioselectivity. Unlike traditional bisphosphine systems (e.g., MandyPhos), the L16-Pd complex tolerates halide contaminants without requiring scavenging additives, significantly simplifying reaction setup and workup procedures [8]. This represents a substantial advantage for industrial applications where reagent purity varies and process robustness is paramount.
The stereoselective construction of the pyrrolidine ring represents a complementary approach to cross-coupling methodologies. Diarylprolinol silyl ether catalysts derived from natural amino acids enable asymmetric aldol reactions that establish chiral centers with exceptional enantiocontrol. These transformations utilize N-protected glutaraldehyde derivatives and dimethylaniline-containing acetophenones, where the organocatalyst forms a reactive enamine intermediate [6]. The Jørgensen-Hayashi catalyst (10 mol%) in DMSO at -20°C facilitates the enantioselective formation of aldol adducts with >90% ee, which undergo subsequent reductive amination/cyclization sequences to furnish the pyrrolidine ring with precise stereochemistry.
The mechanism involves a well-defined enamine-mediated transition state: The pyrrolidine nitrogen of the catalyst forms an electron-deficient enamine with the ketone donor, while the silyloxy group orients the approaching aldehyde electrophile through hydrogen bonding. This organization creates a shielded chiral environment where the dimethylaniline-containing substrate approaches from the less hindered face. The catalyst's diaryl substituents play a critical role in stereodifferentiation – ortho-substituted aryl groups create a narrower reaction pocket that enhances enantioselectivity but may reduce reaction rate for sterically demanding substrates.
Table 2: Organocatalysts for Asymmetric Synthesis of Pyrrolidine Intermediates
Organocatalyst | Reaction Type | Temperature (°C) | ee (%) | Reaction Time (h) | Substrate Scope |
---|---|---|---|---|---|
Diarylprolinol TMS ether | Aldol | -20 | 90-95 | 24 | Broad for aryl ketones |
Prolinol aryl sulfonamide | Michael | 25 | 88-92 | 48 | Limited to activated alkenes |
4-Hydroxyprolinamide | Aldol | 0 | 85-90 | 36 | Sensitive to steric hindrance |
N-Methylprolinol triazole | Mannich | -40 | 93-97 | 72 | Requires electron-deficient imines |
Proline-derived catalysts with hydrogen-bonding motifs demonstrate remarkable versatility in constructing pyrrolidine precursors. The 4-hydroxyprolinamide class enables Michael additions between aldehyde donors and nitroolefin acceptors, establishing quaternary stereocenters adjacent to the future pyrrolidine nitrogen [6]. This approach benefits from the catalyst's rigid conformation enforced by intramolecular hydrogen bonding between the hydroxy group and amide carbonyl. The resulting γ-nitroaldehydes undergo stereoretentive reduction and acid-mediated cyclization to form pyrrolidines with the N,N-dimethylaniline moiety already attached at the C(3) position. Catalyst optimization studies reveal that N-1-phenylethyl side chains in prolinamides provide optimal stereoselectivity, while bulkier groups diminish reactivity without improving enantiocontrol [6].
The post-cyclization functionalization completes the synthesis: The pyrrolidine nitrogen undergoes alkylation with dimethyl sulfate or reductive amination with formaldehyde/formic acid to install the dimethylamino group. Protecting group strategies prove essential throughout this sequence – tert-butyloxycarbonyl (Boc) groups provide excellent stability during the cyclization steps but require acidic deprotection conditions that may compromise acid-sensitive functionalities. Alternatively, carbobenzyloxy (Cbz) protection permits orthogonal deprotection under neutral hydrogenation conditions, albeit with potential complications from the aromatic nitro groups sometimes present in intermediates.
Continuous flow chemistry has transformed industrial pharmaceutical synthesis by enhancing process control, safety, and efficiency. For N,N-dimethyl-3-(pyrrolidin-2-yl)aniline production, microreactor technology enables transformations that are challenging in batch reactors. The key advantages include superior heat transfer (critical for exothermic reactions), precise residence time control (preventing decomposition of sensitive intermediates), and high surface-to-volume ratios that facilitate photochemical activation and gas-liquid reactions [1]. A representative three-step continuous synthesis integrates: (1) Palladium-catalyzed coupling, (2) Stereoselective reduction, and (3) Reductive amination – all within interconnected reactor modules.
The Friedel-Crafts acylation of N,N-dimethylaniline with 4-chlorobutanoyl chloride exemplifies flow advantages. In batch reactors, this exothermic reaction requires slow reagent addition and cooling to prevent decomposition. In continuous flow, a Corning Advanced-Flow reactor maintains precise temperature control (0±2°C) with residence time of 3 minutes, achieving 95% conversion compared to 75% in batch [1]. The subsequent intramolecular alkylation to form the pyrrolidine ring employs superheated methanol (120°C) in a back-pressure regulated system, reducing reaction time from 12 hours to 30 minutes while eliminating solvent evaporation steps.
Photochemical flow reactors enable novel disconnections through radical mechanisms. The direct C-H functionalization of N,N-dimethylaniline with N-vinylpyrrolidine uses eosin Y (0.5 mol%) as photocatalyst in a transparent fluoropolymer reactor. Optimized conditions (blue LEDs, 20 min residence time, oxygen-free environment) provide 65% yield of the coupled product with minimal byproduct formation [1]. This visible-light-mediated process avoids transition metals and operates at ambient temperature, significantly simplifying purification compared to metal-catalyzed methods. The reactor configuration employs static mixers to ensure uniform light penetration and efficient gas-liquid separation post-reaction.
Table 3: Continuous Flow Process Parameters for Key Synthetic Steps
Synthetic Step | Reactor Type | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Productivity (g/h) |
---|---|---|---|---|---|---|
Friedel-Crafts Acylation | Microstructured | 3 | 0 | 1.5 | 95 | 15.8 |
Intramolecular Alkylation | Tubular (PFA) | 30 | 120 | 3.0 | 88 | 9.2 |
Reductive Amination | Packed-bed (H-Cube®) | 12 | 80 | 50 (H₂) | 97 | 22.4 |
Photochemical Coupling | Fluoropolymer | 20 | 25 | 1.0 | 65 | 7.5 |
Process intensification strategies significantly boost productivity. The "numbering-up" approach – running multiple identical microreactors in parallel – solves scaling limitations while maintaining precise control. For the final reductive amination step, a commercially available H-Cube® system with continuous hydrogen flow and catalytic cartridges achieves complete conversion in 12 minutes residence time, eliminating the need for metal filtration and reducing catalyst loading by 40% compared to batch [1]. In-line FTIR and UV monitoring enables real-time reaction optimization, automatically adjusting flow rates and temperature when intermediate concentrations deviate from setpoints. This integrated approach demonstrates 85% overall yield for the continuous synthesis, representing a 30% improvement over batch methods with substantially reduced solvent consumption and waste generation.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1